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Compound of Interest

Compound Name: 4-sec-Butylphenyl isocyanate

CAS No.: 480439-26-7

Cat. No.: B1307782 Get Quote

Chemical Identity & Electronic Character
4-sec-Butylphenyl isocyanate is an aromatic electrophile used primarily as a building block in

the synthesis of ureas and carbamates. Its reactivity is governed by the interplay between the

isocyanate (-NCO) functionality and the para-substituted sec-butyl group.

Property Detail

CAS Number
480439-26-7 (General), 69342-47-8

(Isomer/Generic)

IUPAC Name 1-isocyanato-4-(1-methylpropyl)benzene

Molecular Formula C₁₁H₁₃NO

Molecular Weight 175.23 g/mol

Physical State Colorless to pale yellow liquid

Stereochemistry
Contains a chiral center at the benzylic position.

[1] Commercial sources are typically racemic.
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Unlike highly reactive electron-deficient isocyanates (e.g., p-nitrophenyl isocyanate), the sec-

butyl group at the para position exerts a positive inductive effect (+I) and weak

hyperconjugation.

Hammett Substituent Constant (

): Approximately -0.15 to -0.18 (estimated based on p-isopropyl and p-tert-butyl analogs).

Kinetic Implication: This electron-donating character slightly increases the electron density at

the isocyanate carbon, rendering it less electrophilic than unsubstituted phenyl isocyanate.

Reaction times with weak nucleophiles (e.g., hindered alcohols) will be longer, often

requiring catalysis (e.g., DBTL) or elevated temperatures.

Reactivity Profile & Mechanism
The core reactivity involves nucleophilic attack at the central carbon of the isocyanate group.

Reaction Mechanism (Nucleophilic Addition)
The following diagram illustrates the formation of a urea derivative upon reaction with a primary

amine. Note the critical proton transfer step which is often solvent-assisted.
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Figure 1: General mechanism of urea formation. The sec-butyl group (not shown for clarity)

remains spectator but influences the electrophilicity of the carbonyl carbon.

Nucleophile Hierarchy
Primary Amines (Fastest): Exothermic reaction, often instantaneous at 0°C.

Secondary Amines: Rapid, but sterics of the amine can slow the rate.
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Alcohols (Slow): Requires heat or Lewis acid catalysts (Tin, Bismuth) to form carbamates.

Water (Side Reaction): Hydrolyzes to the aniline (4-sec-butylaniline) and releases CO₂. The

aniline can then react with remaining isocyanate to form a symmetric urea precipitate.

Experimental Protocols
Protocol A: High-Fidelity Urea Synthesis (Library Scale)
Objective: Synthesis of a 4-sec-butylphenyl urea derivative from a secondary amine salt.

Reagents:

Amine Hydrochloride (1.0 equiv)

4-sec-Butylphenyl isocyanate (1.1 equiv)

Diisopropylethylamine (DIPEA) (2.5 equiv)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

Preparation: In a 20 mL scintillation vial, suspend the amine hydrochloride (1.0 mmol) in

anhydrous DCM (5 mL).

Activation: Add DIPEA (2.5 mmol) dropwise. The solution should clarify as the free base is

liberated.

Addition: Cool the solution to 0°C (ice bath). Add 4-sec-butylphenyl isocyanate (1.1 mmol)

slowly via syringe to control the exotherm.

Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

Checkpoint: Monitor by TLC or LC-MS. The isocyanate peak (approx. 2270 cm⁻¹ in IR)

should disappear.

Quenching: Add polymer-supported trisamine scavenger (3 equiv) to remove excess

isocyanate, or wash with 1M HCl followed by sat. NaHCO₃.
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Isolation: Concentrate the organic layer. Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Handling the Stereocenter (Racemic vs.
Chiral)
Critical Warning: Commercial 4-sec-butylphenyl isocyanate is typically racemic.

If reacting with a chiral amine (enantiopure), you will generate a 1:1 mixture of

diastereomers.

Implication: These diastereomers will have distinct physical properties (NMR spectra,

retention times, solubility).

Mitigation: If a single isomer is required for SAR, you must either:

Source enantiopure 4-sec-butylaniline and convert it to the isocyanate using triphosgene.

Separate the resulting urea diastereomers via chiral HPLC.

Applications in Drug Discovery[2]
This isocyanate serves as a lipophilic "capping" group. The sec-butyl moiety adds significant

hydrophobicity (LogP contribution ~ +2.0) and bulk without the rigidity of a tert-butyl group.

Workflow: Parallel Library Synthesis
The following diagram outlines a high-throughput workflow for generating a urea library using

this reagent.
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Figure 2: Parallel synthesis workflow for urea library generation.
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Safety & Stability
Moisture Sensitivity: Highly sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–

8°C. Exposure to air causes crusting (urea formation).

Hazards:

Inhalation: Potent respiratory sensitizer. Can cause asthma-like symptoms.[2]

Skin: Irritant and potential sensitizer.

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated

ammonia, and 2% liquid detergent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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